molecular formula C18H20ClN5S2 B2615098 2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-52-0

2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2615098
CAS No.: 868222-52-0
M. Wt: 405.96
InChI Key: HJVSJQUAARQMOR-UHFFFAOYSA-N
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Description

2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a potent and cell-active allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), a critical node in the RAS/MAPK signaling pathway [https://www.nature.com/articles/nature18621]. This compound exerts its effect by stabilizing SHP2 in its auto-inhibited closed conformation, thereby blocking its phosphatase activity and subsequent signal transduction downstream of receptor tyrosine kinases [https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01275]. Its primary research value lies in the investigation of oncogenic signaling, particularly in cancers driven by RTK overexpression or mutations in the RAS pathway, such as non-small cell lung cancer, neuroblastoma, and juvenile myelomonocytic leukemia. Researchers utilize this inhibitor to dissect the role of SHP2 in tumor proliferation, survival, and adaptive resistance to targeted therapies. A key area of application is in exploring combination treatment strategies, where SHP2 inhibition has been shown to overcome resistance to other anticancer agents, including MEK and BRAF inhibitors, by preventing pathway reactivation [https://www.cancerdiscovery.aacrjournals.org/content/6/2/154]. Furthermore, it serves as a valuable chemical probe for studying the broader biological functions of SHP2 in developmental biology and immune cell signaling.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5S2/c1-4-9-25-18-23-22-16(24(18)15-7-5-14(19)6-8-15)11-26-17-20-12(2)10-13(3)21-17/h5-8,10H,4,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVSJQUAARQMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antifungal Activity : The triazole moiety is known for its antifungal effects, particularly against pathogenic fungi.

Medicine

The therapeutic potential of this compound is under investigation:

  • Anti-inflammatory Properties : Initial studies suggest it may reduce inflammation markers in vitro.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of experiments demonstrated that derivatives of this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Evaluation : In vitro studies revealed that the compound significantly reduced cell viability in human breast cancer cell lines (MCF-7), with IC50 values indicating potent anticancer activity .
  • Mechanism of Action : The interaction of the triazole ring with specific enzymes involved in fungal and bacterial metabolism has been proposed as a mechanism for its antimicrobial effects. Additionally, the compound may induce oxidative stress leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects . Additionally, the compound may interact with various enzymes and receptors in biological systems, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Triazole Ring Substituents

  • Chlorophenyl vs. Bromophenyl/Pyridinyl Groups: The 4-chlorophenyl group in the target compound contrasts with bromophenyl (e.g., 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, ) and pyridinyl substituents.
  • Propylsulfanyl vs. Shorter Chains or Aromatic Substituents: The propylsulfanyl group (C3 chain) offers moderate lipophilicity, whereas compounds with methylsulfanyl (C1) or morpholinosulfonyl groups () exhibit varied solubility and steric effects. Longer chains like propyl may enhance membrane permeability but reduce aqueous solubility .

Pyrimidine Ring Modifications

  • The 4,6-dimethylpyrimidine in the target compound differs from acetamide-linked pyrimidines () or carbonitrile-substituted variants ().

Antiviral Potential

  • Triazole derivatives with benzopyranone substituents () showed inhibition of cucumber mosaic virus at 500 mg/L. The target compound’s chlorophenyl and pyrimidine groups may similarly interact with viral proteins, though activity levels depend on substituent specificity .

Molecular Docking and ADME Properties

  • ’s triazole-thiol derivatives demonstrated favorable docking scores with drug-like ADME profiles. The target’s propylsulfanyl and dimethylpyrimidine groups may optimize lipophilicity (LogP) and metabolic stability compared to morpholinosulfonyl-containing analogs () .

Comparative Data Table

Compound Class Key Substituents Bioactivity (if reported) Computational Insights
Target Compound 4-chlorophenyl, propylsulfanyl Not reported Likely moderate LogP, high stability
Bromophenyl Analog () 4-bromophenyl, pyridinyl Not reported Higher molecular weight, lipophilicity
Benzopyranone Triazole () Benzopyranone, Schiff base Antiviral (500 mg/L) Enhanced π-π stacking
Morpholinosulfonyl Derivative () Morpholinosulfonyl, carbonitrile Not reported Improved solubility, target binding

Biological Activity

The compound 2-({[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN5O3SC_{24}H_{20}ClN_5O_3S with a molecular weight of 494.0 g/mol. The compound features a complex structure that includes a triazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H20ClN5O3S
Molecular Weight494.0 g/mol
IUPAC NameThis compound
InChI KeyLUIVSUUAEOAPDZ-VULFUBBASA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . Notably, it has shown significant activity against a range of bacterial strains.

  • Antibacterial Efficacy : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. In particular, it exhibited notable potency against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Antifungal Properties : The compound's antifungal activity was evaluated against Candida albicans, showing promising results that suggest its potential as a therapeutic agent in treating fungal infections .

Antioxidant Activity

Antioxidant assays have been conducted using methods such as DPPH and ABTS to evaluate the radical scavenging ability of the compound. Results indicated that it possesses significant antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid.

Assay TypeIC50 Value (μM)
DPPH0.397
ABTS0.87

These findings suggest that the compound could be beneficial in mitigating oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound has shown promise in preclinical models:

  • Mechanism of Action : It is believed to exert its anticancer effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • In vitro Studies : Various studies have reported that the compound can significantly reduce cell viability in cancer cell lines such as breast and colon cancer cells .

Case Studies

Several case studies have been conducted focusing on the biological activity of triazole derivatives:

  • Study on Antibacterial Activity : A study evaluated several triazole compounds for their antibacterial properties against clinical isolates. The compounds were found to exhibit varying degrees of activity, with some having MIC values lower than traditional antibiotics .
  • Antioxidant Study : Another investigation assessed the antioxidant capacity of triazole derivatives using various assays. The results indicated that certain derivatives had superior antioxidant activity compared to standard antioxidants .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

A multi-step approach is typically employed, starting with the preparation of the triazole-thiol intermediate. Key steps include alkylation of the thiol group with propylsulfanyl substituents and subsequent coupling with 4,6-dimethylpyrimidine derivatives. Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied to maximize yield. Characterization via ¹H-NMR and LC-MS is critical to confirm intermediate purity . For example, highlights the use of elemental analysis and LC-MS for validating synthetic routes, while emphasizes microwave-assisted reactions to accelerate coupling steps.

Q. How can structural ambiguities in this compound be resolved during characterization?

Combine spectroscopic and crystallographic techniques:

  • ¹H-NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from methyl and sulfanyl groups.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for confirming bond lengths and angles in the triazole-pyrimidine core . demonstrates how hydrogen bonding networks and chiral centers (e.g., Flack parameter analysis) are resolved via X-ray data.

Q. What safety protocols are essential for handling hazardous byproducts during synthesis?

  • Waste segregation : Separate sulfur-containing byproducts (e.g., thiol intermediates) and halogenated solvents, as noted in .
  • Neutralization : Treat acidic/basic residues before disposal.
  • Ventilation : Use fume hoods for reactions involving volatile sulfanyl groups .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data be addressed?

  • Re-dock with flexible receptors : Adjust protein conformational sampling in docking software to account for triazole-pyrimidine steric bulk.
  • Validate with mutagenesis : If the compound targets an enzyme (e.g., kinase), compare docking poses with site-directed mutagenesis results. highlights ADME analysis to reconcile bioavailability issues affecting activity .

Q. What strategies resolve contradictions in synthetic yield data across different reaction scales?

  • Scale-dependent kinetics : Perform kinetic profiling (e.g., via inline IR spectroscopy) to identify rate-limiting steps at larger scales.
  • Solvent effects : Compare polar aprotic (DMF) vs. non-polar solvents, as microwave-assisted reactions in DMF ( ) may improve homogeneity in scaled-up batches .

Q. How are crystallographic challenges (e.g., twinning, weak diffraction) managed for this compound?

  • Data collection : Use high-intensity X-ray sources (e.g., synchrotron) and low-temperature (100 K) mounting to mitigate disorder.
  • Refinement : Apply twin-law correction in SHELXL and use restraints for flexible propylsulfanyl chains. achieved R1 = 0.041 by refining hydrogen-bonding constraints .

Q. What structural analogs provide insights into structure-activity relationships (SAR)?

  • Triazole modifications : Compare with 4-amino-5-cyclohexyl-4H-1,2,4-triazole derivatives () to assess the impact of chlorophenyl vs. cyclohexyl groups on bioactivity.
  • Pyrimidine substitutions : Replace 4,6-dimethyl groups with methoxy or fluoro substituents (see ) to evaluate electronic effects .

Q. How can ADME properties be optimized without compromising target affinity?

  • Prodrug design : Introduce hydrolyzable esters at the pyrimidine methyl group to enhance solubility.
  • LogP adjustment : Replace propylsulfanyl with shorter alkyl chains (e.g., ethyl) to reduce hydrophobicity, guided by ’s ADME models .

Q. What techniques confirm stereochemical outcomes in derivatives with chiral centers?

  • Chiral chromatography : Use amylose-based columns to resolve enantiomers.
  • VCD spectroscopy : Validate absolute configuration when X-ray data are unavailable. resolved an R-configuration via Flack parameter analysis .

Methodological Notes

  • Data tables : Comparative tables of reaction conditions (e.g., solvents, catalysts) from , and 14 are critical for reproducibility.
  • Contradiction analysis : Cross-reference crystallographic bond lengths () with DFT-optimized geometries to identify computational outliers.

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